N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of chlorophenyl, methoxyphenyl, oxadiazolyl, and pyridinyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the oxadiazole and pyridine rings. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce production costs .
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and an acid or base catalyst
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide: This compound shares the chlorophenyl and methoxyphenyl groups but differs in the presence of a propoxyphenyl group and an acrylamide moiety.
N-(5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide: This compound has a similar core structure but includes a cyano group and a pyrrolidine ring.
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: This compound contains a pyrazole ring and dihydroxyphenyl group, making it structurally related but functionally distinct.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O4/c1-13-10-14(2)30(12-20(31)27-18-11-17(26)8-9-19(18)33-3)24(32)21(13)23-28-22(29-34-23)15-4-6-16(25)7-5-15/h4-11H,12H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSBNHPYTVZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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